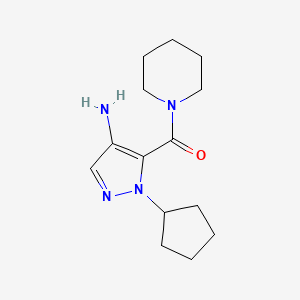

![molecular formula C8H10N4O5 B3015646 N-[(1-氨基-2,4-二氧代-1,2,3,4-四氢-5-嘧啶基)羰基]氨基甲酸乙酯 CAS No. 400077-88-5](/img/structure/B3015646.png)

N-[(1-氨基-2,4-二氧代-1,2,3,4-四氢-5-嘧啶基)羰基]氨基甲酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

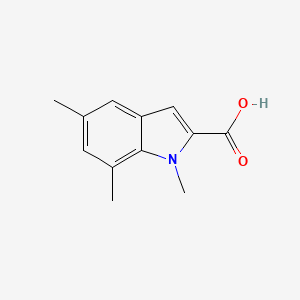

Ethyl N-[(1-amino-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)carbonyl]carbamate is a chemical compound with the molecular formula C8H10N4O5 . It is used in the pharmaceutical industry as an intermediate in the synthesis of various drugs, particularly those related to antineoplastic and antiviral agents .

Molecular Structure Analysis

The molecular structure of this compound involves a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The ring is tetrahydro, meaning it contains four hydrogen atoms. It also contains two carbonyl groups (C=O), an amino group (NH2), and an ethyl carbamate group (C2H5OCONH2) .Physical And Chemical Properties Analysis

The compound is a solid under normal conditions . Its molecular weight is 242.19 . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not provided in the search results.科学研究应用

抗菌和抗肿瘤活性

由 6-氨基尿嘧啶与草酰氯乙酸乙酯反应合成的化合物,包括 N-[(1-氨基-2,4-二氧代-1,2,3,4-四氢-5-嘧啶基)羰基]氨基甲酸乙酯,在生物学测试中显示出较低的抗菌和抗肿瘤活性 (Gasparyan 等人,2016)。

新型衍生物的合成

7-甲基-2,4-二氧代-1,2,3,4-四氢吡啶并[2,3-d]嘧啶-5-羧酸乙酯的新衍生物的合成,涉及将 2-氨基-6-甲基吡啶-3,4-二羧酸二乙酯与各种异氰酸酯缩合,产生具有潜在科学应用的 N-1 取代衍生物 (Śladowska 等人,1990)。

基因表达抑制剂

化合物 2-[(3-甲基-2,5-二氧代(3-吡咯基))氨基]-4-(三氟甲基)嘧啶-5-羧酸乙酯及其类似物,在结构上与 N-[(1-氨基-2,4-二氧代-1,2,3,4-四氢-5-嘧啶基)羰基]氨基甲酸乙酯相关,已被合成并被发现是 Jurkat T 细胞中 AP-1 和 NF-κB 介导的转录激活的有效抑制剂 (Palanki 等人,2002)。

在抗癌剂合成中的应用

乙基(6-氨基-4-氯-5-硝基吡啶-2-基)氨基甲酸酯,一种在结构上与 N-[(1-氨基-2,4-二氧代-1,2,3,4-四氢-5-嘧啶基)羰基]氨基甲酸乙酯相关的化合物,已用于合成了潜在的抗癌剂,特别是吡啶并[4,3-b][1,4]恶嗪和吡啶并[4,3-b][1,4]噻嗪,对培养的 L1210 细胞的增殖和有丝分裂指数显示出显着影响 (Temple 等人,1983)。

安全和危害

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and storing in a well-ventilated place .

作用机制

Target of Action

The primary target of this compound is Poly (ADP-ribose) polymerase-1 (PARP-1) . PARP-1 is a highly conserved DNA-binding protein and is the most extensively expressed member of the poly(ADP-ribose) polymerases (PARPs) family . They regulate a number of cellular processes including surveillance of genome integrity, cellular differentiation, regulation of gene transcription, inflammation, mitosis, cell cycle progression, initiation of DNA damage response and apoptosis .

Mode of Action

The compound acts as an inhibitor of PARP-1 . PARP-1 is a known sensor of DNA damage as it is responsible for DNA base excision repair (BER) and DNA single-strand break (SSB) repair . Damaged DNA activates PARP-1 to cleave its substrate nicotinamide adenine dinucleotide (NAD+) and to catalyze the addition of ADP-ribose units to it and to nuclear target proteins to recruit BER components to facilitate DNA repair process and cell survival .

Biochemical Pathways

The compound affects the DNA repair pathway . By inhibiting PARP-1, the compound compromises the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .

Pharmacokinetics

The synthesized compounds were predicted to have good pharmacokinetics properties in a theoretical kinetic study . .

Result of Action

The result of the compound’s action is the inhibition of PARP-1, leading to genomic dysfunction and cell death in cancer cells . The compound showed promising activity where it emerged as a potent PARP-1 inhibitor .

属性

IUPAC Name |

ethyl N-(1-amino-2,4-dioxopyrimidine-5-carbonyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O5/c1-2-17-8(16)11-6(14)4-3-12(9)7(15)10-5(4)13/h3H,2,9H2,1H3,(H,10,13,15)(H,11,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKKULYORVCUDTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC(=O)C1=CN(C(=O)NC1=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B3015568.png)

![Methyl 2-[6-(3-chlorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B3015570.png)

![2-(2-(4-(3-(2-(3,4-dimethylphenoxy)ethoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione dihydrochloride](/img/structure/B3015574.png)

![N-(1-Benzyl-4-cyanopiperidin-4-yl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxamide](/img/structure/B3015576.png)

![N-(benzo[d]thiazol-2-yl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide](/img/structure/B3015577.png)

![(Z)-methyl 2-(2-((cyclohexanecarbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3015580.png)

![2-[(3-Methoxybenzoyl)amino]-3-phenylpropanoic acid](/img/structure/B3015583.png)